3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine

Catalog No.
S13324052
CAS No.
M.F
C7H9N3O
M. Wt
151.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine

Product Name

3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine

IUPAC Name

3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

InChI

InChI=1S/C7H9N3O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H3,8,9,10)

InChI Key

SXRTUTKXFWETMV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)N=C(C=C2)N

3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine is a highly specialized bicyclic heteroaromatic building block characterized by a fused pyridine-morpholine core. It features two distinct nitrogen nucleophiles—a primary aniline-like amine at the 6-position and a secondary aliphatic amine at the 4-position—enabling orthogonal functionalization. Industrially, it is procured as a critical precursor for synthesizing kinase inhibitors, sirtuin modulators, and novel antibacterial agents. The saturated 1,4-oxazine ring acts as a strong electron-donating group to the pyridine core, enhancing the nucleophilicity of the 6-amino group and modulating the basicity of the pyridine nitrogen, making it a highly effective lead-like scaffold compared to simpler aminopyridines or carbocyclic analogs [1].

Research Fit

1 Pre-installed 6-amino handle — enables direct amide coupling and reductive amination without additional deprotection or reduction steps
2 Fragment-like profile — fits Rule-of-Three space for fragment-based library design and early-stage hit identification
3 Heterocyclic scaffold for kinase SAR — reported hinge-binding motif in c-Met and ALK5 inhibitor programs

Substituting this compound with cheaper, structurally related analogs severely impacts both synthetic processability and downstream application performance. Replacing the pyridine core with a benzene ring (6-amino-3,4-dihydro-2H-benzo[b][1,4]oxazine) eliminates a critical hydrogen-bond acceptor, drastically increasing lipophilicity and often causing a 10- to 100-fold drop in target binding affinity in kinase hinge motifs. Alternatively, substituting with the oxidized lactam analog (6-amino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one) introduces an electron-withdrawing carbonyl that depletes the electron density of the pyridine ring. This severely reduces the nucleophilicity of the 6-amino group, leading to sluggish amide couplings, failed Buchwald-Hartwig aminations, and the need for excessive, costly palladium catalyst loading to achieve acceptable yields [1].

Substitution Risk

Target: 6-amino-dihydro scaffold vs Parent scaffold — lacks 6-NH2, cannot support C6 derivatization workflow
Target: free NH at position 4 vs 4-Methyl analog — N-Me blocks late-stage N-functionalization and alters amine pKa
Target: saturated dihydro core vs 3-Oxo congener — planar sp2 ring may reduce conformational fit in kinase pockets

Enhanced Nucleophilicity in Cross-Coupling

The saturated oxazine ring in 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine strongly donates electron density to the pyridine core, significantly enhancing the nucleophilicity of the 6-amino group compared to its lactam counterpart. In standard palladium-catalyzed cross-coupling or HATU-mediated amide coupling conditions, the dihydro compound consistently achieves high conversion rates, whereas the lactam analog struggles due to the electron-withdrawing effect of the carbonyl group, often requiring harsher conditions or specialized ligands [1].

Evidence DimensionAmide coupling / Cross-coupling yield
Target Compound Data>85% yield under standard conditions
Comparator Or Baseline6-amino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (lactam analog) (<45% yield)
Quantified Difference>40% absolute increase in yield
ConditionsStandard HATU/DIPEA amide coupling or Pd-catalyzed amination

Ensures scalable, high-yielding late-stage functionalization, reducing expensive catalyst loading and minimizing process bottlenecks.

Molecular Identity
Reported
Target C7H9N3O vs parent C7H8N2O; ΔMW +15.02 Da; +1 H-bond donor from 6-NH2
Enables C6 derivatization inaccessible from parent scaffold
Supplier-sourced comparison; verify against lot COA

Lead-Like ADME Properties

The incorporation of the pyridine nitrogen in the bicyclic core fundamentally alters the physicochemical profile of the molecule compared to its carbocyclic (benzo) equivalent. The pyrido-oxazine core lowers the calculated partition coefficient (cLogP) by approximately 1.0 log unit, which translates to a substantial increase in thermodynamic aqueous solubility. This reduction in lipophilicity is critical for avoiding the high attrition rates associated with overly lipophilic lead compounds in drug discovery [1].

Evidence DimensionCalculated Lipophilicity (cLogP)
Target Compound DatacLogP ~0.2 to 0.5
Comparator Or Baseline6-amino-3,4-dihydro-2H-benzo[b][1,4]oxazine (cLogP ~1.2 to 1.5)
Quantified Difference~1.0 log unit reduction in lipophilicity
ConditionsIn silico physicochemical profiling (standard physiological pH)

Provides superior aqueous solubility and ADME properties, making it the preferred scaffold for oral drug formulation.

N-Substitution Impact
Reported
Target free NH at position 4 vs N-CH3 on 4-methyl analog; steric shielding reduces nucleophilicity
Free NH supports late-stage acylation and sulfonylation workflows
Vendor specification review context

Orthogonal Reactivity for Regioselective N-Protection

The compound presents two distinct nitrogen centers: a secondary aliphatic amine (position 4) and a primary heteroaromatic amine (position 6). The significant difference in pKa and steric environment between these two nitrogens allows for highly regioselective protection (e.g., with Boc or Cbz anhydrides) or alkylation at the 4-position without inadvertently reacting at the 6-position. This orthogonal reactivity is absent in simpler, electronically symmetrical diamines, streamlining multi-step synthetic routes [1].

Evidence DimensionRegioselectivity in N-protection/alkylation
Target Compound Data>90% regioselectivity for the 4-position secondary amine
Comparator Or BaselineSymmetrical or electronically similar diamines (<60% selectivity)
Quantified Difference>30% improvement in regioselective yield
ConditionsStandard N-Boc or N-alkylation conditions at low temperatures

Eliminates the need for costly and time-consuming chromatographic separations of regioisomers in industrial scale-up.

Ring Oxidation State
Class-level
Target sp3 dihydro core vs comparator sp2 3-oxo planar ring; greater ring puckering in dihydro form
Reported shape complementarity context for induced-fit kinase binding
Based on kinase co-crystal inference; target-specific validation advised
Synthetic Accessibility
Reported
1-step LiAlH4 reduction from 3-oxo precursor vs 2-step NBS bromination + Pd-catalyzed amination for parent scaffold
Supports accelerated SAR cycle workflow with fewer synthetic steps
Vendor datasheet context; verify on intended scale
Fragment-Likeness
Cross-study
MW 151.17; 15 heavy atoms; cLogP ~0.5–1.0; Rule-of-Three compliant
Supports fragment-based screening and fragment-growing strategies
Calculated property context; experimental logP may differ
Supply Landscape
Data to verify
≥5 suppliers identified; purity range 95–98%; packaging 250 mg to 5 g
Supports procurement risk reduction vs less-stocked analogs
Supplier landscape review; confirm lead times before ordering

Kinase Inhibitor Hinge-Binding Synthesis

The pyrido[3,2-b][1,4]oxazine core acts as an exceptional hinge-binding motif. The pyridine nitrogen serves as a vital hydrogen-bond acceptor, while the adjacent oxazine NH provides a hydrogen-bond donor. This dual interaction profile, combined with the low lipophilicity demonstrated in Section 3, makes this compound a highly effective starting material for developing potent, orally bioavailable kinase inhibitors [1].

Antibacterial DNA Gyrase/Topoisomerase Inhibitors

Bicyclic heteroaromatics are heavily utilized in the design of next-generation antibacterials. The high nucleophilicity of the 6-amino group allows for efficient coupling with complex side chains (e.g., fluoroquinolone or pleuromutilin derivatives), while the favorable aqueous solubility ensures the resulting drug candidates meet the stringent ADME requirements for systemic antibacterial efficacy [2].

Sirtuin Modulator Late-Stage Diversification

The orthogonal reactivity of the 4- and 6-positions allows medicinal chemists to rapidly generate diverse libraries of sirtuin modulators. The secondary amine can be selectively alkylated or acylated, followed by high-yielding Buchwald-Hartwig cross-coupling at the 6-amino position, streamlining the discovery of novel epigenetic therapies without the yield-limiting bottlenecks seen with lactam analogs [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment-Based Library Design
Fragment-likeness profile
Rule-of-Three compliance, sp3-rich scaffold evaluation
Kinase Inhibitor SAR Studies
6-amino functionalization handle
Reported hinge-binding scaffold context
Syk Inhibitor Analog Synthesis
Reduced scaffold complexity
Incremental property optimization, selectivity profiling context
Bacterial Kinase Inhibitor Studies
Dihydro core flexibility
Kinase selectivity screening, non-planar scaffold evaluation

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

151.074561919 g/mol

Monoisotopic Mass

151.074561919 g/mol

Heavy Atom Count

11

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